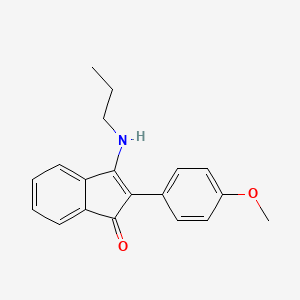

![molecular formula C20H17ClN4OS B4630836 2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4630836.png)

2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves multistep reactions starting from simple precursors. For instance, one-pot synthesis methods have been developed to construct the triazolopyrimidine core through the reaction of mercapto or methylthio derivatives with various halides in the presence of base, leading to compounds with potential biological activity (Gomha, 2009). This suggests that the synthesis of the specific compound may involve similar strategies, leveraging the reactivity of sulfur-containing intermediates and halogenated compounds to build the complex triazolopyrimidine structure.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been extensively studied through crystallography and spectroscopy. These analyses reveal the planarity of the fused ring system and the electron distribution that contributes to the compound's reactivity and interaction with biological targets. For example, compounds with the triazolopyrimidine skeleton have been structurally characterized to understand their conformation and electronic structure, aiding in the prediction of their chemical behavior and interaction with other molecules (Lahmidi et al., 2019).

Chemical Reactions and Properties

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, reflecting their rich chemistry. These compounds have been used as key intermediates in the synthesis of more complex molecules, demonstrating their versatility in organic synthesis. The reactivity is often attributed to the presence of nucleophilic sites on the ring system, which can undergo substitution reactions (Chernyshev et al., 2014).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research has shown that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, like the specified compound, are synthesized with the intention of discovering new antimicrobial and antitumor agents. For instance, derivatives have been prepared and tested for their potential as antimicrobial agents with some exhibiting promising activity, although none showed appreciable antitumor activity in certain studies (M. Said et al., 2004).

Antimicrobial and Antitumor Potential

Another research angle involves the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through reactions with various reagents, aiming at assessing their antimicrobial activity. Some synthesized compounds were found to exhibit antimicrobial properties, highlighting the chemical scaffold's potential in developing new antimicrobial agents (A. El-Agrody et al., 2001).

Pharmacological Applications

Furthermore, compounds bearing the triazolopyrimidine core have been evaluated for their inhibitory activity against 5α-reductase, presenting them as candidates for treating conditions associated with this enzyme's activity. The studies include detailed synthesis procedures and biological screening, indicating a comprehensive approach to leveraging these compounds' pharmacological potential (T. Farghaly et al., 2012).

Structural and Mechanistic Insights

Investigations into the structure and reactions of [1,2,4]triazolopyrimidinium betaines derived from similar chemical frameworks reveal intricate details about their chemical behavior, further contributing to the understanding of their potential applications in medicinal chemistry and drug design (H. Marley et al., 1989).

Antimicrobial Activity

Additionally, new thieno and furopyrimidine derivatives structurally related to the compound have been synthesized and evaluated for their antimicrobial activities. This research signifies the ongoing interest in exploiting such chemical structures for developing new antimicrobial agents with potential clinical applications (M. I. Hossain et al., 2009).

Propriétés

IUPAC Name |

2-benzylsulfanyl-6-[(3-chlorophenyl)methyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-13-17(11-15-8-5-9-16(21)10-15)18(26)25-19(22-13)23-20(24-25)27-12-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVQESVCEWFYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3)CC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)

![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)

![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)

![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4630787.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4630789.png)

![methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630800.png)

![5-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4630801.png)

![N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B4630811.png)

![1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4630838.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4630839.png)